molecular formula C14H21N3O B2688355 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cyclohex-3-enecarboxamide CAS No. 2034634-01-8

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cyclohex-3-enecarboxamide

Cat. No.: B2688355
CAS No.: 2034634-01-8
M. Wt: 247.342
InChI Key: WSVUELPGUFJYMK-UHFFFAOYSA-N
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Description

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cyclohex-3-enecarboxamide is a synthetic organic compound that features a pyrazole ring, a cyclohexene ring, and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cyclohex-3-enecarboxamide typically involves multiple steps:

  • Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For instance, 1,5-dimethyl-1H-pyrazole can be prepared by reacting acetylacetone with hydrazine hydrate under reflux conditions.

  • Alkylation: : The pyrazole derivative is then alkylated using an appropriate alkyl halide, such as 2-bromoethylamine, to introduce the ethylamine side chain.

  • Amide Formation: : The final step involves the reaction of the alkylated pyrazole with cyclohex-3-enecarboxylic acid chloride in the presence of a base like triethylamine to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.

    Reduction: Reduction of the amide group can yield the corresponding amine.

    Substitution: The pyrazole ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing the amide to an amine.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Epoxides or diols from the cyclohexene ring.

    Reduction: Primary amines from the reduction of the amide group.

    Substitution: Nitro or halogenated derivatives of the pyrazole ring.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cyclohex-3-enecarboxamide is used as a building block for the synthesis of more complex molecules

Biology

The compound’s structural features make it a candidate for biological studies, particularly in the investigation of enzyme inhibition and receptor binding. Its pyrazole ring is known to interact with various biological targets, making it useful in the design of enzyme inhibitors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. The presence of the pyrazole ring, which is a common motif in many pharmaceuticals, suggests that it may exhibit bioactivity against certain diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cyclohex-3-enecarboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, potentially inhibiting their activity. The ethylamine side chain and the cyclohexene ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-pyrazol-3-yl)ethyl)cyclohex-3-enecarboxamide: Lacks the dimethyl substitution on the pyrazole ring.

    N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide: Contains a benzene ring instead of a cyclohexene ring.

Uniqueness

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cyclohex-3-enecarboxamide is unique due to the combination of its pyrazole ring with a cyclohexene ring and an amide group. This specific arrangement of functional groups may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-11-10-13(16-17(11)2)8-9-15-14(18)12-6-4-3-5-7-12/h3-4,10,12H,5-9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVUELPGUFJYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)C2CCC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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